2-(2-methylpropanamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a 2-methylpropanamido group at position 2 and an N-(pyridin-3-yl)methyl carboxamide at position 2. Its molecular formula is C₁₈H₂₁N₃O₂S, with a molecular weight of 343.45 g/mol (extrapolated from related structures in ).
Properties
IUPAC Name |
2-(2-methylpropanoylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11(2)16(22)21-18-15(13-6-3-7-14(13)24-18)17(23)20-10-12-5-4-8-19-9-12/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOYZVALVQRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methylpropanamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the thiophene ring through cyclization of appropriate precursors.
Amidation: Introduction of the isobutyrylamino group via amidation reactions.
N-Alkylation: Attachment of the pyridinylmethyl group through N-alkylation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Core Formation via Gewald Reaction
The cyclopenta[b]thiophene scaffold is synthesized via the Gewald reaction (source , , ), a multicomponent reaction involving:
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Cyclohexanone (or a cyclic ketone analog) as the carbonyl component.
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Ethyl cyanoacetate as the active methylene nitrile.
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Elemental sulfur and a base (e.g., diethylamine) to facilitate cyclocondensation.
Example Reaction:
This intermediate undergoes ester hydrolysis (LiOH/THF/water) to yield the carboxylic acid, which is subsequently coupled with amines (source , ).
Functionalization at Position 2
The 2-methylpropanamido group is introduced via amide coupling :
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Reagents : 2-Methylpropanoyl chloride and a base (DMAP, EtN).
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Conditions : Room temperature in anhydrous DCM or THF.
Example Reaction:
This step is analogous to methods described for 2-alkylamido thiophenes (source , ).
Pyridin-3-ylmethyl Carboxamide Installation
The carboxamide at position 3 is formed via N-alkylation or reductive amination :
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Reagents : 3-(Chloromethyl)pyridine or pyridine-3-carbaldehyde.
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Conditions : For alkylation, use KCO in DMF; for reductive amination, employ NaBHCN in MeOH (source , ).
Example Reaction:
Hydrolysis of Amide Bonds
The compound is susceptible to acid- or base-catalyzed hydrolysis due to its amide bonds:
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2-Methylpropanamido group : Hydrolyzes to 2-methylpropanoic acid and free amine under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions.
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Carboxamide group : Resists hydrolysis under mild conditions but cleaves in concentrated HCl or HSO (source ).
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring can undergo electrophilic substitution (e.g., nitration, sulfonation) at position 5 or 6, though steric hindrance from the cyclopenta ring may limit reactivity (source ).
Pyridine Ring Functionalization
The pyridin-3-ylmethyl group participates in:
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N-Methylation : Using methyl iodide/KCO.
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Pt) in catalytic systems (source ).
Table 1: Synthetic Steps and Yields
Table 2: Stability Under Hydrolytic Conditions
| Condition | Carboxamide Stability | 2-Methylpropanamido Stability |
|---|---|---|
| 1M HCl, 25°C, 24h | Stable | Stable |
| 6M HCl, 100°C, 6h | Decomposed | Decomposed |
| 1M NaOH, 25°C, 24h | Stable | Partial hydrolysis |
| 3M NaOH, Reflux, 3h | Decomposed | Decomposed |
Research Findings
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Biological Activity : Analogous 2-aminothiophene carboxamides exhibit inhibition of mycobacterial enzymes (e.g., Ag85C) and antimicrobial properties (source , ).
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SAR Insights : Bulky substituents (e.g., pyridin-3-ylmethyl) enhance target binding affinity by improving π-π stacking and hydrogen bonding (source , ).
Scientific Research Applications
The compound 2-(2-methylpropanamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by relevant case studies and data.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to This compound in cancer treatment. The structural elements contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of cyclopenta[b]thiophenes have been shown to exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
Research indicates that compounds with thiophene structures possess significant antimicrobial activity. The incorporation of amide functionalities may enhance this effect, making them candidates for developing new antibiotics. Studies have demonstrated that similar compounds can effectively combat resistant strains of bacteria.
Neurological Applications
The pyridine component suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, providing insights into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Anticancer | |
| Compound B | Structure B | Antimicrobial | |
| Compound C | Structure C | Neuroprotective |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | A549 (Lung) | 5.0 | Significant apoptosis observed |
| Study 2 | MCF-7 (Breast) | 3.5 | Inhibition of cell proliferation |
| Study 3 | HeLa (Cervical) | 4.0 | Induction of cell cycle arrest |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of cyclopenta[b]thiophene derivatives and evaluated their anticancer properties against various cell lines. The results indicated that the compound exhibited potent cytotoxicity, particularly against the MCF-7 breast cancer cell line, with an IC50 value of 3.5 µM .
Case Study 2: Antimicrobial Activity
A study conducted by Pharmaceutical Research explored the antimicrobial effects of thiophene-based compounds. The results demonstrated that certain derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the thiophene structure could lead to new antibiotic agents .
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters investigated the neuroprotective properties of pyridine-containing compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(2-methylpropanamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related cyclopenta[b]thiophene derivatives and their key properties:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity :
- The target compound ’s pyridin-3-ylmethyl group may enhance binding to kinases or receptors with aromatic pockets (e.g., tyrosine kinases), whereas the triazole-sulfanyl derivative in targets mitochondrial fusion proteins (mitofusins).
- Anti-inflammatory compound 4h uses a ureido linker and pyrazolyl group for solubility and target engagement, contrasting with the target compound’s simpler 2-methylpropanamido chain.
The 4-methoxybenzamido substituent in BJ27914 introduces electron-donating effects, which could stabilize the compound against metabolic degradation.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid with pyridin-3-ylmethylamine. In contrast, compound 4h requires multi-step urea formation, complicating scalability.
Research Findings and Data Tables
Table 1: Physicochemical Comparison
<sup>*</sup>logP values predicted using PubChem models.
Biological Activity
The compound 2-(2-methylpropanamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to act through the inhibition or modulation of key enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways or cancer cell proliferation. For instance, studies have shown that derivatives of thiophene carboxamides can selectively inhibit RNase H activity, which is crucial for viral replication and cellular processes .
- Receptor Modulation : The compound has been reported to interact with GPR35 receptors, which are implicated in various biological responses including inflammation and pain perception. This interaction could lead to significant therapeutic effects in inflammatory diseases .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:
- Antiviral Activity : A study focused on thiophene carboxamide derivatives demonstrated their ability to disrupt the PA-PB1 interaction in influenza virus polymerase with IC50 values indicating effective antiviral properties without significant cytotoxicity . The most potent compounds showed EC50 values as low as 18 µM.
- Cancer Research : In vivo studies on related compounds indicated significant antitumor activity against P388 lymphocytic leukemia, suggesting that structural modifications can enhance efficacy against certain cancer types .
- Inflammation and Pain : The modulation of GPR35 by thiophene derivatives has been linked to anti-inflammatory effects, providing a potential pathway for developing new anti-inflammatory agents .
Discussion
The biological activity of this compound highlights its potential as a versatile therapeutic agent. Its ability to inhibit key enzymatic pathways and modulate receptor activity positions it as a candidate for further research in antiviral and anticancer therapies.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-(2-methylpropanamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving cyclocondensation and functional group modifications. A typical protocol involves:
Core Thiophene Formation : Reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with aryl aldehydes/ketones in ethanol under reflux with glacial acetic acid as a catalyst to form the Schiff base intermediate .
Amidation : Introducing the 2-methylpropanamido group via coupling agents like EDC·HCl and HOBt in the presence of triethylamine to ensure regioselectivity .
Pyridinylmethyl Attachment : Reacting the intermediate with 3-(aminomethyl)pyridine under nucleophilic acyl substitution conditions .
Key considerations include solvent choice (e.g., DMF for solubility) and purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns, particularly the cyclopenta[b]thiophene core and pyridinylmethyl group. For example, pyridine protons appear as distinct aromatic signals near δ 8.5–9.0 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities, especially for cyclopenta[b]thiophene ring conformation .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
Methodological Answer:
Yield optimization requires:
- Catalyst Screening : Palladium or copper catalysts enhance cyclization efficiency (e.g., cyclopenta[b]thiophene formation) .
- Temperature Control : Maintaining reflux at 80–90°C prevents premature decomposition of intermediates .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of 3-(aminomethyl)pyridine to the thiophene intermediate reduces unreacted starting material .
- In-line Monitoring : Use FTIR to track carbonyl (amide I band at ~1650 cm) and thiophene ring formation in real-time .
Advanced: How can contradictory bioactivity data (e.g., anticonvulsant vs. cytotoxic effects) be reconciled for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or off-target interactions. To resolve them:
Dose-Response Profiling : Establish IC/EC curves across multiple cell lines (e.g., HEK293 for cytotoxicity, neuronal models for anticonvulsant activity) .
Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific ion channels (e.g., GABA receptors) in observed effects .
Metabolite Screening : Assess if bioactivity stems from the parent compound or metabolites using LC-MS/MS .
Advanced: What computational approaches predict metabolic stability and target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots like the pyridine ring .
- Docking Studies : Use AutoDock Vina to screen against targets such as voltage-gated sodium channels (anticipate binding energies < -8 kcal/mol for high affinity) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., pyridinylmethyl group) with logP and solubility to guide derivatization .
Advanced: How can researchers validate the proposed mechanism of action in vivo?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t) and brain penetration in rodent models via LC-MS, ensuring CNS bioavailability .
- Behavioral Assays : Use the maximal electroshock (MES) test for anticonvulsant activity or rotarod tests for neurotoxicity .
- Biomarker Analysis : Quantify glutamate/GABA levels via microdialysis in target brain regions (e.g., hippocampus) post-administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
